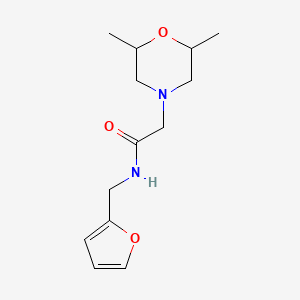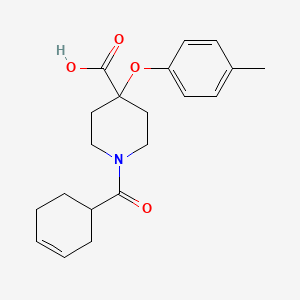
N-cyclopentyl-1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CPI-1189 and is a potent and selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme.
Mecanismo De Acción
CPI-1189 is a selective inhibitor of the PDE4 enzyme, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP) in cells. By inhibiting PDE4, CPI-1189 increases the levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. These pathways play a crucial role in the regulation of inflammatory responses and other cellular processes.
Biochemical and Physiological Effects:
CPI-1189 has been shown to have several biochemical and physiological effects, including anti-inflammatory, bronchodilatory, and immunomodulatory effects. In preclinical studies, CPI-1189 has been shown to reduce inflammation and airway hyperresponsiveness in animal models of asthma and COPD. Additionally, CPI-1189 has been shown to reduce joint inflammation and bone destruction in animal models of rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of CPI-1189 in lab experiments is its selectivity for the PDE4 enzyme. This selectivity allows for more precise targeting of the inflammatory response, reducing the risk of off-target effects. However, one of the limitations of CPI-1189 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on CPI-1189. One area of research is in the development of more efficient synthesis methods to increase the overall yield of the compound. Additionally, further research is needed to determine the optimal dosages and administration routes for CPI-1189 in various disease models. Finally, there is potential for the development of novel PDE4 inhibitors based on the structure of CPI-1189, which could have improved pharmacokinetic and pharmacodynamic properties.
Conclusion:
In conclusion, CPI-1189 is a promising compound with potential applications in the treatment of inflammatory diseases. Its selectivity for the PDE4 enzyme makes it an attractive target for drug development, and its anti-inflammatory, bronchodilatory, and immunomodulatory effects have been demonstrated in preclinical studies. Further research is needed to optimize the synthesis and dosing of CPI-1189 and to explore its potential in various disease models.
Métodos De Síntesis
The synthesis of CPI-1189 involves several steps, starting from the reaction of tetrahydrofuran with cyclopentylamine to obtain N-cyclopentyltetrahydrofuran. This intermediate is then reacted with phthalic anhydride to obtain N-cyclopentyl-1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide. The overall yield of this synthesis method is around 25%.
Aplicaciones Científicas De Investigación
CPI-1189 has shown potential applications in various fields of scientific research. One of the primary areas of research is in the treatment of inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. CPI-1189 has been shown to reduce inflammation by inhibiting the PDE4 enzyme, which plays a crucial role in the regulation of inflammatory responses.
Propiedades
IUPAC Name |
N-cyclopentyl-1,3-dioxo-2-(oxolan-2-ylmethyl)isoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c22-17(20-13-4-1-2-5-13)12-7-8-15-16(10-12)19(24)21(18(15)23)11-14-6-3-9-25-14/h7-8,10,13-14H,1-6,9,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYBMWAMAWNBCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5319840.png)
![4-[(3,5-dichloro-4-pyridinyl)methyl]-2-ethyl-1-isopropylpiperazine](/img/structure/B5319855.png)
![N-(3-chlorophenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5319872.png)

![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}piperidin-2-one](/img/structure/B5319878.png)
![1-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetone](/img/structure/B5319880.png)
![1-(4-fluorophenyl)-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine](/img/structure/B5319886.png)
![5-(2-butoxybenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5319929.png)
![1-phenyl-N-[(5-phenyl-2-furyl)methyl]methanamine hydrochloride](/img/structure/B5319937.png)

